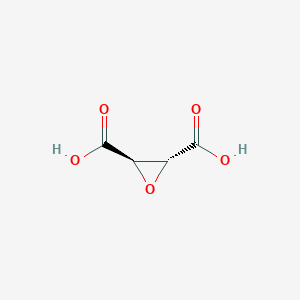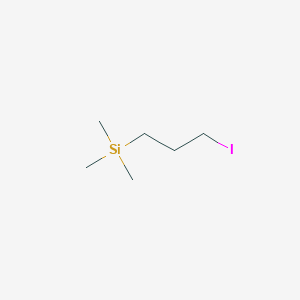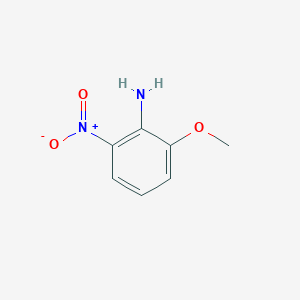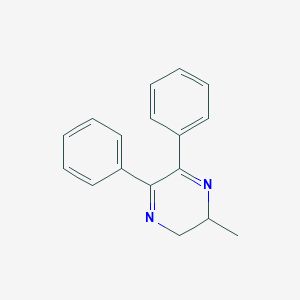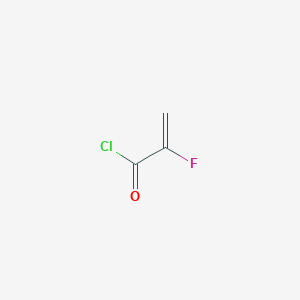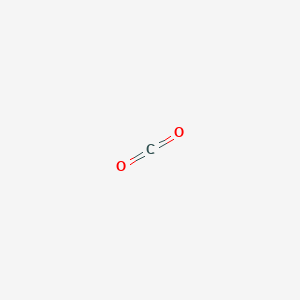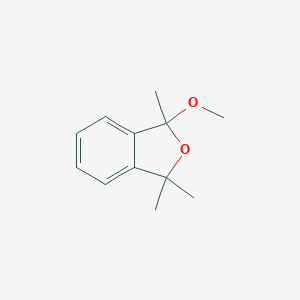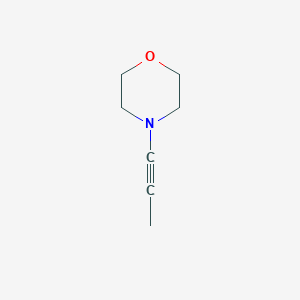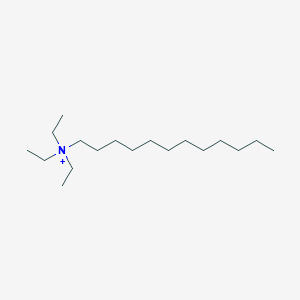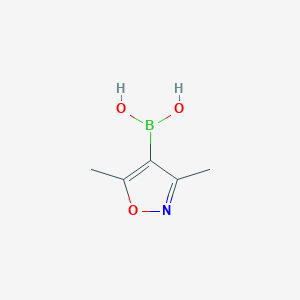
Acide 3,5-diméthylisoxazole-4-boronique
Vue d'ensemble
Description
3,5-Dimethylisoxazole-4-boronic acid is an organic compound with the molecular formula C5H8BNO3. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to an isoxazole ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique chemical properties and reactivity .
Applications De Recherche Scientifique
3,5-Dimethylisoxazole-4-boronic acid has several applications in scientific research:
Mécanisme D'action
Target of Action
3,5-Dimethylisoxazole-4-boronic acid is primarily used as a catalyst and ligand in organic synthesis
Mode of Action
The compound is known to participate in Suzuki–Miyaura coupling, a widely applied transition metal catalyzed carbon–carbon bond forming reaction . This process involves the transmetalation of organoboron reagents with palladium (II) complexes .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the primary biochemical pathway involving 3,5-Dimethylisoxazole-4-boronic acid. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
The compound is known to be slightly soluble in water and soluble in organic solvents such as methanol and acetonitrile , which may influence its bioavailability.
Result of Action
The primary result of the action of 3,5-Dimethylisoxazole-4-boronic acid is the formation of carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds.
Action Environment
The action of 3,5-Dimethylisoxazole-4-boronic acid is influenced by various environmental factors. For instance, the compound exhibits good thermal and chemical stability , which can affect its efficacy in different reaction conditions. Additionally, the compound’s solubility in different solvents can influence its action and stability .
Analyse Biochimique
Cellular Effects
Related compounds have been shown to inhibit BRD4(1) and BRD2(1) with IC50 values in the micromolar range . This suggests that 3,5-Dimethylisoxazole-4-boronic acid could potentially influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Related compounds have been shown to act as acetyl-lysine-mimetic bromodomain ligands , suggesting that 3,5-Dimethylisoxazole-4-boronic acid might exert its effects at the molecular level through similar mechanisms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethylisoxazole-4-boronic acid typically involves a multi-step process:
Synthesis of 4-bromo-3,5-dimethyl-1,2-oxazole: This step involves the bromination of 3,5-dimethyl-1,2-oxazole using N-iodosuccinimide in dimethylformamide (DMF) at 75°C.
Formation of the boronic acid: The 4-bromo-3,5-dimethyl-1,2-oxazole is then treated with n-butyllithium at -78°C, followed by the addition of triisopropyl borate. The reaction mixture is allowed to warm to room temperature and stirred for 16 hours.
Industrial Production Methods
While specific industrial production methods for 3,5-Dimethylisoxazole-4-boronic acid are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dimethylisoxazole-4-boronic acid undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The boronic acid group can be oxidized to form boronic esters or reduced to form boranes.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Typically involves a palladium catalyst, a base (such as potassium carbonate), and a solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Oxidation: Can be achieved using hydrogen peroxide or other oxidizing agents.
Major Products
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dimethylisoxazole-4-boronic acid pinacol ester: A derivative where the boronic acid group is esterified with pinacol.
1-Methylpyrazole-4-boronic acid pinacol ester: Another boronic acid derivative with a pyrazole ring.
1H-Pyrazole-4-boronic acid: A simpler boronic acid with a pyrazole ring.
Uniqueness
3,5-Dimethylisoxazole-4-boronic acid is unique due to its isoxazole ring, which imparts distinct electronic and steric properties, making it a valuable scaffold in medicinal chemistry for the design of selective inhibitors .
Propriétés
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BNO3/c1-3-5(6(8)9)4(2)10-7-3/h8-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIIFZCPZIRQDIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(ON=C1C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370237 | |
| Record name | 3,5-Dimethylisoxazole-4-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16114-47-9 | |
| Record name | 3,5-Dimethylisoxazole-4-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-DIMETHYLISOXAZOLE-4-BORONIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[bis(2-methyl-1H-indol-3-yl)methyl]-N,N-dimethylaniline](/img/structure/B100631.png)
